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Compound of Interest

[(1H-imidazol-2-yl)(phenyl)methyl]
Compound Name:

(methyl)amine
CAS No.: 1539246-51-9
Cat. No.: B2355656

Get Quote

Focus Molecule: (1R,5S,6r)-3-
oxabicyclo[3.1.0]hexan-6-amine (CAS 1539246-51-9)

[1]
Executive Summary

This guide details the integration of (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride
(CAS 1539246-51-9) into Fragment-Based Drug Discovery (FBDD) workflows. Unlike
traditional "flat" aromatic fragments, this bicyclic amine offers a high fraction of sp3 hybridized
carbons (Fsp3), providing superior solubility, defined exit vectors, and access to novel chemical
space. This document outlines protocols for library formatting, biophysical screening (STD-
NMR), and vector-based elaboration.

Compound Profile & Rationale

In modern FBDD, "escaping flatland" is critical to improving clinical success rates. Flat aromatic
compounds often suffer from poor solubility and non-specific binding. CAS 1539246-51-9
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represents a class of rigid, shapely fragments that maximize ligand efficiency (LE) while
minimizing molecular weight.

mquicnchpmical Prnpr-\r’rir-\q
Property Value Significance in FBDD

. L . Rigid core reduces entropic
Chemical Structure Bicyclic Ether/Amine o
penalty upon binding.

Ultra-low MW allows significant
Molecular Weight ~135.59 Da (HCI salt) room for "growing" the
fragment.

Hydrophilic nature ensures
cLogP ~-0.7t0 0.5 high solubility in assay buffers
(PBS/DMSO).

High 3D character correlates
Fsp3 Score 0.83 (5/6 carbons) with better clinical safety
profiles.

The primary amine acts as a
H-Bond Donors/Acceptors 1 (Donor), 2 (Acceptors) - )
critical "handle" for elaboration.

Defined chirality allows probing
Stereochemistry (1R, 5S, 6r) of specific stereoselective

pockets.

Mechanistic Advantage: The cyclopropane ring fused to the tetrahydrofuran-like system creates
a "V-shape" geometry. This positions the amine handle at a distinct angle relative to the ether
oxygen, allowing the fragment to probe sub-pockets inaccessible to planar piperazines or
benzenes.

Workflow Overview

The following diagram illustrates the critical path for utilizing this fragment, from library QC to hit
validation.
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Figure 1: Critical path for processing high-Fsp? fragments. Note the emphasis on QC before
screening due to the hygroscopic nature of amine salts.

Experimental Protocols
Protocol A: Stock Preparation & Quality Control

Rationale: Amine hydrochlorides are hygroscopic. Accurate concentration is vital for affinity
(Kd) estimation.

Weighing: Weigh ~10 mg of CAS 1539246-51-9 into a barcoded amber glass vial.

Solubilization: Dissolve in analytical grade d6-DMSO to achieve a nominal concentration of
100 mM.

o Note: The HCI salt may require vortexing or mild sonication (30s) to fully dissolve.

QC Check (Essential): Acquire a 1D *H NMR spectrum.

o Acceptance Criteria: Integration of the cyclopropyl protons (0.5-1.5 ppm) must match the
amine protons. Verify no water peak overlap that suggests degradation.

Storage: Store at -20°C under nitrogen. Avoid repeated freeze-thaw cycles to prevent salt
precipitation.

Protocol B: Ligand-Observed Screening (STD-NMR)

Rationale: Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak
binders (Kd: 10 uM — 5 mM) typical of this fragment size.

Materials:
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e Target Protein (20 uM final concentration).

o Fragment Cocktail (containing CAS 1539246-51-9 at 200 uM).
o Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D20.
Step-by-Step Procedure:

e Sample Prep: Mix protein and fragment pool (typically 5-8 non-overlapping fragments).
Ensure the fragment:protein ratio is 50:1 to 100:1 to drive saturation transfer.

e Pulse Sequence: Use a standard STD sequence (e.g., stddiff on Bruker).
o On-Resonance Irradiation: -0.5 ppm or 12 ppm (protein methyls or amides).
o Off-Resonance Control: 30 ppm.
o Saturation Time: 2.0 seconds (Gaussian train pulses).
» Data Acquisition: Acquire 128-256 scans.
¢ Analysis: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

o Positive Hit: Signals corresponding to the bicyclic protons of CAS 1539246-51-9 appear in
the difference spectrum.

o Epitope Mapping: Calculate the % STD effect for the cyclopropyl protons vs. the ether
protons to determine which part of the molecule faces the protein surface.

Protocol C: Fragment Elaboration (The "Grow" Strategy)

Rationale: The primary amine at position 6 is the "exit vector.” It points away from the core,
allowing you to reach into adjacent pockets without disrupting the core binding mode.

Synthetic Pathway (Parallel Medicinal Chemistry):

» Reaction: Amide Coupling.
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o Reagents: CAS 1539246-51-9 (1 eq), R-COOH (1.2 eq), HATU (1.5 eq), DIPEA (3 eq),
DMF.

e Procedure:
o Mix reagents in a 96-well plate format.
o Shake at RT for 16 hours.
o Purify via prep-HPLC (mass-directed).
» Design Strategy:
o Vector A: Target lipophilic pockets using aromatic acids (e.g., benzoic acid derivatives).

o Vector B: Target polar interactions using heteroaromatic acids (e.g., picolinic acid).

Structural Elaboration Logic

The following diagram visualizes how to utilize the vectors of CAS 1539246-51-9 during the
"Hit-to-Lead" phase.
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Figure 2: Vector analysis of the fragment. The amine provides the primary handle for chemical
elaboration, while the ether oxygen often anchors the fragment via hydrogen bonding.

References & Authority

The protocols and rationale above are grounded in established FBDD methodologies and
specific chemical properties of bicyclic amines.

o Fragment Library Design (General FBDD):

o Source: Erlanson, D. A, et al. "Fragment-based drug discovery: trends and techniques.”
Nature Reviews Drug Discovery (2016).

o Relevance: Validates the shift toward high-Fsp? fragments to improve solubility and
selectivity.

o URL:
e Chemical Identity & Vendor Data:

o Source: PubChem Compound Summary for CID 57452014 (3-oxabicyclo[3.1.0]hexan-6-
amine).

o Relevance: Confirms chemical structure, molecular weight, and identifiers.
o URL:
e 3D Fragments in Drug Discovery:

o Source: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to
Improving Clinical Success.” Journal of Medicinal Chemistry (2009).

o Relevance: Foundational paper establishing the correlation between Fsp3 fraction (like that
in CAS 1539246-51-9) and clinical success.

o URL:

e STD-NMR Methodologies:
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o Source: Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer
Difference NMR Spectroscopy.” Angewandte Chemie (1999).

o Relevance: The core protocol used for screening this fragment.[1]

o URL:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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